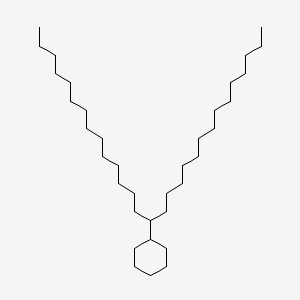
15-Cyclohexylnonacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Cyclohexylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₀. It is also known as nonacosan-15-ylcyclohexane. This compound is characterized by a cyclohexane ring attached to a long nonacosane chain. It is a member of the alkane family and is known for its stability and hydrophobic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Cyclohexylnonacosane typically involves the coupling of cyclohexane derivatives with long-chain alkanes. One common method is the Friedel-Crafts alkylation, where cyclohexane is alkylated with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to ensure high yield and purity. These methods often employ advanced techniques such as catalytic hydrogenation and distillation to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
15-Cyclohexylnonacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can undergo reductive cleavage in the presence of strong reducing agents.
Substitution: It can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Shorter-chain alkanes.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
15-Cyclohexylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and hydrophobic interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and non-reactivity.
Industry: It is used in the production of lubricants and as a hydrophobic agent in various formulations .
Wirkmechanismus
The mechanism of action of 15-Cyclohexylnonacosane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonacosane: A straight-chain alkane with similar hydrophobic properties but lacks the cyclohexane ring.
Cyclohexane: A simple cycloalkane that forms the basis of the cyclohexane ring in 15-Cyclohexylnonacosane.
Cyclohexyldodecane: Another cyclohexane derivative with a shorter alkyl chain
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a cyclohexane ring, which imparts distinct physical and chemical properties. This structure allows it to serve as a versatile compound in various applications, particularly where both hydrophobicity and structural stability are required .
Eigenschaften
CAS-Nummer |
55521-27-2 |
|---|---|
Molekularformel |
C35H70 |
Molekulargewicht |
490.9 g/mol |
IUPAC-Name |
nonacosan-15-ylcyclohexane |
InChI |
InChI=1S/C35H70/c1-3-5-7-9-11-13-15-17-19-21-23-26-30-34(35-32-28-25-29-33-35)31-27-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI-Schlüssel |
AIJFZFPWACJMNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















